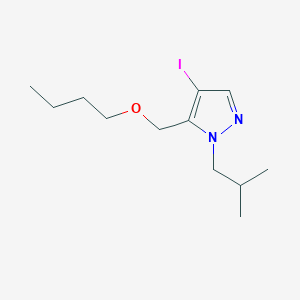

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

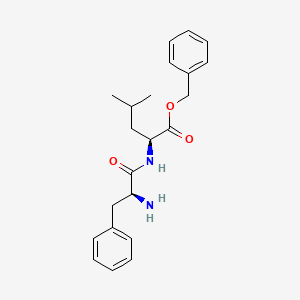

“1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 86518-82-3 . It has a molecular weight of 151.17 and its IUPAC name is 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one are not mentioned in the search results, the compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Chemical Synthesis

This compound is a key intermediate in the synthesis of various other compounds . It can be prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .

Anticancer Research

1,2,4-triazole derivatives, including those related to the compound , have shown promising results as anticancer agents . Some of these derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 .

Agricultural Applications

The compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide . This suggests potential applications in agriculture, particularly in the control of fungal diseases.

Drug Discovery

Compounds structurally related to “1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” have been studied as potential inhibitors of the Von Hippel-Lindau (VHL) protein . These compounds could potentially be used in the treatment of conditions such as anemia, ischemia, stroke, or damage to the cardiovascular system during ischemia .

Pharmacokinetics Research

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme . This could potentially lead to the development of more effective drugs.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDCPYGPROWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)

![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)